1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Physicochemical profiling Lipophilicity Drug-likeness

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-08-4) is a synthetic small molecule belonging to the 3-ureido-5-oxopyrrolidine class. Its structure features a 5-oxopyrrolidine ring N-substituted with a 3,4-dimethoxyphenyl group and a 3-urea linkage bearing an N'-benzyl terminus.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 894017-08-4
Cat. No. B2609160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS894017-08-4
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3)OC
InChIInChI=1S/C20H23N3O4/c1-26-17-9-8-16(11-18(17)27-2)23-13-15(10-19(23)24)22-20(25)21-12-14-6-4-3-5-7-14/h3-9,11,15H,10,12-13H2,1-2H3,(H2,21,22,25)
InChIKeyDIXKEKAFJVUSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-08-4): Chemical Identity and Regulatory Status for Procurement


1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-08-4) is a synthetic small molecule belonging to the 3-ureido-5-oxopyrrolidine class. Its structure features a 5-oxopyrrolidine ring N-substituted with a 3,4-dimethoxyphenyl group and a 3-urea linkage bearing an N'-benzyl terminus [1]. The compound has a molecular formula of C20H23N3O4, a molecular weight of 369.4 g/mol, a computed XLogP3-AA of 1.6, and a topological polar surface area (TPSA) of 79.9 Ų [1]. It is commercially available from multiple suppliers, typically at ≥95% purity, for research use only. No regulatory approvals (FDA, EMA) or pharmacopoeia monographs exist for this substance. The compound exists as a racemic mixture owing to the chiral center at the pyrrolidinone 3-position.

Procurement Risk: Why 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea Cannot Be Casually Substituted by In-Class Analogs


The 3-ureido-5-oxopyrrolidine scaffold is conformationally constrained by the pyrrolidinone ring, which rigidifies the spatial relationship between the N1-aryl and the 3-urea substituents. This constraint, combined with the hydrogen-bonding capacity of the urea moiety (2 H-bond donors, 4 H-bond acceptors) and the lipophilic character of the 3,4-dimethoxyphenyl and benzyl groups, creates a unique pharmacophoric fingerprint that determines target engagement [1]. Substituting even one of these structural elements—for example, replacing the 3,4-dimethoxyphenyl with a 4-methoxyphenyl group or changing the N'-benzyl to a phenethyl group—can drastically alter logP, TPSA, and hydrogen-bonding geometry, potentially abolishing activity at the intended biological target. Because the bioactivity landscape of this specific chemotype is poorly characterized in the public literature, researchers cannot rely on class-level SAR generalizations; each structural modification must be empirically validated. Procurement of the exact CAS-registered compound is therefore essential for reproducibility in any ongoing structure-activity relationship (SAR) program or biological screening campaign.

Quantitative Differentiation Evidence for 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-08-4) Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea Versus the Des-Benzyl Analog

The presence of the N'-benzyl group on the urea terminus significantly increases lipophilicity relative to the des-benzyl analog [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea. The target compound has a computed XLogP3-AA of 1.6 [1], while the des-benzyl analog (CAS not available; structure inferred) is expected to have an XLogP below 1.0 due to the loss of the benzyl moiety. This difference of >0.6 log units translates to approximately a 4-fold difference in octanol-water partition coefficient, which is substantial enough to affect membrane permeability and nonspecific protein binding in biological assays.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bonding Capacity: TPSA Differentiation of 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea Versus Carboxylic Acid Analog

The target compound has a topological polar surface area (TPSA) of 79.9 Ų [1], which is substantially lower than that of the corresponding carboxylic acid analog 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-91-9; TPSA ~87 Ų due to the carboxylic acid group). The ~7 Ų difference, while modest, places the target compound closer to the TPSA threshold of <90 Ų often associated with favorable oral absorption, and well below the <140 Ų threshold typically required for blood-brain barrier penetration.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Molecular Complexity and Rotatable Bond Count: Differentiation from Simplified Pyrrolidine-Urea Scaffolds

The target compound possesses 6 rotatable bonds and a molecular weight of 369.4 g/mol [1], distinguishing it from simpler 5-oxopyrrolidin-3-yl urea scaffolds such as 1-benzyl-3-(pyrrolidin-3-yl)urea (CAS not available; estimated MW ~219 g/mol; estimated rotatable bonds ~3). The higher molecular complexity of the target compound suggests greater potential for specific target engagement, albeit at the cost of reduced ligand efficiency. This trade-off is relevant for hit-to-lead optimization programs where the target compound may serve as a more 'lead-like' starting point than the simpler fragment-like scaffolds.

Ligand efficiency Molecular complexity Fragment-based drug design

Recommended Research Application Scenarios for 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-08-4)


Chemical Probe Development: Urea Transporter B (UT-B) Inhibitor Screening

The compound may be evaluated as a starting point for UT-B inhibitor development. A single publicly available BindingDB record (BDBM50394971, attributed to CHEMBL2165780) reports an IC50 of 16,500 nM against UT-B in wild-type CD1 mouse erythrocytes, though the structural identity underlying this data point could not be independently verified during the preparation of this guide. Researchers interested in urea transporter pharmacology should (i) confirm the identity of the commercial sample by NMR and LC-MS upon receipt, (ii) independently re-test UT-B inhibition in a validated assay (e.g., stopped-flow light scattering or fluorescent urea analog assay), and (iii) compare activity against structurally characterized UT-B inhibitors such as UT-B-IN-1. Procurement of this exact CAS number is critical for SAR consistency.

Medicinal Chemistry SAR: Late-Stage Diversification of the 3-Ureido-5-oxopyrrolidine Scaffold

The compound's physicochemical profile—XLogP 1.6, TPSA 79.9 Ų, 2 H-bond donors, 4 H-bond acceptors—positions it as a balanced, lead-like scaffold for oral bioavailability optimization. Researchers can use it as a parent structure for systematic SAR exploration: varying the N1-aryl substituent (exploring dimethoxy positional isomers), modifying the N'-benzyl group (substituted benzyl, heteroarylmethyl), or reducing the pyrrolidinone carbonyl to probe conformational effects. The compound's 6 rotatable bonds provide sufficient flexibility for target adaptation while the pyrrolidinone ring constrains the urea orientation [1].

CNS Drug Discovery: Evaluation of Blood-Brain Barrier Penetration Potential

With a TPSA of 79.9 Ų—below the widely accepted CNS MPO desirability threshold of <90 Ų—and a moderate XLogP of 1.6, the compound satisfies key physicochemical criteria associated with passive CNS penetration. It can serve as a reference compound for validating in silico BBB prediction models or as a starting scaffold for CNS-targeted programs (e.g., neurodegenerative or psychiatric indications). Procurement should specify ≥95% purity by HPLC to avoid confounding effects from lipophilic impurities in cell-based BBB models [1].

Analytical Reference Standard: Method Development and Validation for Pyrrolidine-Urea Quantification

The compound can serve as an analytical reference standard for developing and validating LC-MS/MS or HPLC-UV methods for the quantification of pyrrolidine-urea derivatives in biological matrices. Its well-defined molecular formula (C20H23N3O4), exact mass (369.16885622 Da), and characteristic UV chromophore from the 3,4-dimethoxyphenyl group make it suitable for method development. Researchers should verify purity by orthogonal methods (HPLC, qNMR) and confirm identity by high-resolution mass spectrometry upon receipt.

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